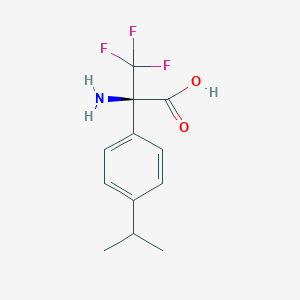
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid is an organofluorine compound characterized by the presence of a trifluoromethyl group and an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid typically involves the introduction of the trifluoromethyl group into the amino acid structure. One common method is the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, in the presence of a suitable catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oximes, while reduction of the trifluoromethyl group may produce difluoromethyl derivatives.
Scientific Research Applications
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: This compound shares a similar aromatic structure but differs in the presence of a hydroxy group and a propoxy substituent.
Nateglinide: Another compound with a similar amino acid structure but different substituents on the aromatic ring.
Uniqueness
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C12H14F3NO2 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14F3NO2/c1-7(2)8-3-5-9(6-4-8)11(16,10(17)18)12(13,14)15/h3-7H,16H2,1-2H3,(H,17,18)/t11-/m1/s1 |
InChI Key |
KGLUYGAJBBYNKF-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















